Endo Stereochemistry Prevents Fluorescence Quenching in SPAAC Conjugates vs. Exo-BCN
When conjugated to fluorophores via SPAAC, endo-BCN derivatives produce triazole-linked products that maintain significantly higher fluorescence intensity compared to exo-BCN conjugates. Yu et al. demonstrated that only endo-BCN could reduce the level of fluorescence quenching in SPAAC reaction products, whereas exo-BCN-based products exhibited substantial contact quenching [1]. The authors synthesized bis-endo-BCN and bis-exo-BCN compounds and reacted them with an azido-derivatized 5(6)-carboxyfluorescein (5(6)-FAM). The bis-exo-BCN products either failed to augment fluorescence quenching or could not further reduce contact quenching, while the endo-BCN system preserved fluorescence signal [1].
| Evidence Dimension | Fluorescence quenching in SPAAC conjugation products |
|---|---|
| Target Compound Data | endo-BCN conjugation preserves fluorescence; enables fluorescence turn-on probe development |
| Comparator Or Baseline | exo-BCN: exhibits contact fluorescence quenching in SPAAC products |
| Quantified Difference | Qualitative determination: endo-BCN reduces quenching; exo-BCN does not; quantitative fluorescence values not reported in abstract |
| Conditions | Reaction of bis-BCN diastereomers with azido-derivatized 5(6)-carboxyfluorescein; fluorescence turn-on probe assay for butyrylcholinesterase and paraoxonase 1 |
Why This Matters
For applications requiring fluorescence-based detection (imaging, enzyme activity assays, diagnostic probes), procurement of endo-BCN-pentanoic acid over exo-BCN is essential to avoid signal loss from contact quenching, thereby preserving assay sensitivity and quantitative accuracy.
- [1] Yu SL, Wu MJ, Lin YH, Lin WC, Lin CY, Chen YJ, Wang YM. Manipulating diastereomeric bicyclononynes to sensitively determine enzyme activity and facilitate macromolecule conjugations. Bioconjug Chem. 2023 Nov 20. (Core deposit) View Source
